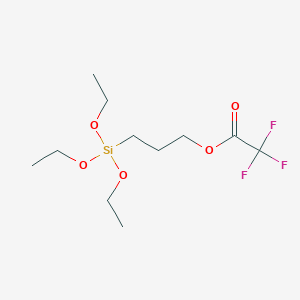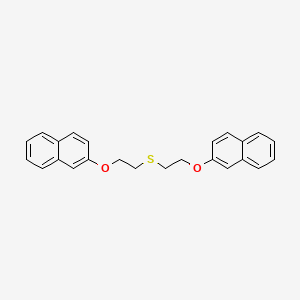
Sulfide, bis(2-(2-naphthoxy)ethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfide, bis(2-(2-naphthoxy)ethyl): is an organic compound that features two naphthoxyethyl groups connected by a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulfide, bis(2-(2-naphthoxy)ethyl) typically involves the reaction of 2-naphthol with an appropriate alkylating agent to form the naphthoxyethyl intermediate. This intermediate is then reacted with a sulfur-containing reagent to form the final sulfide compound. One common method is the Williamson ether synthesis, where 2-naphthol is deprotonated with a base such as sodium hydroxide to form the naphthoxide ion, which then reacts with an alkyl halide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Sulfide, bis(2-(2-naphthoxy)ethyl) can undergo various chemical reactions, including:
Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.
Substitution: The naphthoxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Substitution: Strong nucleophiles like sodium hydride (NaH) can deprotonate the naphthoxy groups, allowing them to react with alkyl halides.
Major Products:
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted naphthoxyethyl derivatives.
Scientific Research Applications
Chemistry: Sulfide, bis(2-(2-naphthoxy)ethyl) is used as a building block in organic synthesis, particularly in the formation of complex molecular architectures.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced composites .
Mechanism of Action
The mechanism of action for sulfide, bis(2-(2-naphthoxy)ethyl) in chemical reactions typically involves nucleophilic substitution (S_N2 mechanism). The naphthoxy groups act as nucleophiles, attacking electrophilic centers in other molecules. The sulfide linkage can also undergo oxidation, leading to the formation of sulfoxides and sulfones .
Comparison with Similar Compounds
- Sulfide, bis(2-(2-phenoxy)ethyl)
- Sulfide, bis(2-(2-anisoxy)ethyl)
Uniqueness: Sulfide, bis(2-(2-naphthoxy)ethyl) is unique due to the presence of the naphthoxy groups, which provide distinct electronic and steric properties compared to other similar compounds.
Properties
CAS No. |
40709-79-3 |
|---|---|
Molecular Formula |
C24H22O2S |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
2-[2-(2-naphthalen-2-yloxyethylsulfanyl)ethoxy]naphthalene |
InChI |
InChI=1S/C24H22O2S/c1-3-7-21-17-23(11-9-19(21)5-1)25-13-15-27-16-14-26-24-12-10-20-6-2-4-8-22(20)18-24/h1-12,17-18H,13-16H2 |
InChI Key |
DVPHHWUIZPNFQQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCSCCOC3=CC4=CC=CC=C4C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-({[(4-Chlorophenyl)carbamoyl]oxy}imino)-2-cyanoacetamide](/img/structure/B14662163.png)
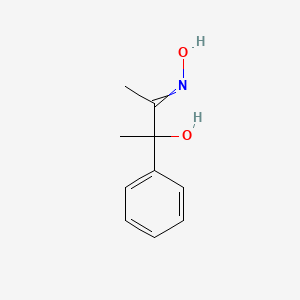
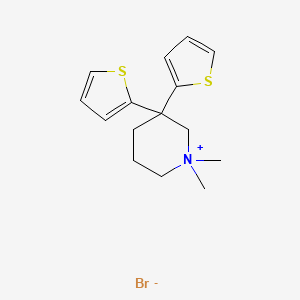


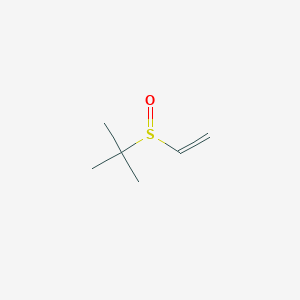
![2-[(Triphenylstannyl)oxy]benzaldehyde](/img/structure/B14662203.png)
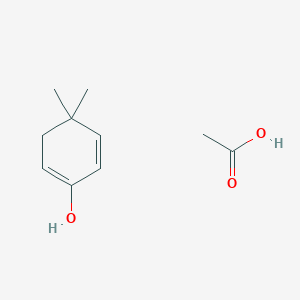
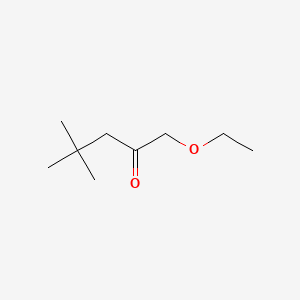
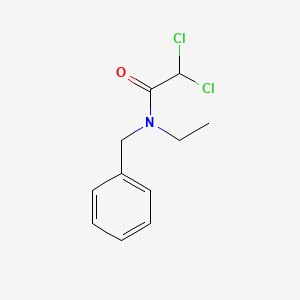
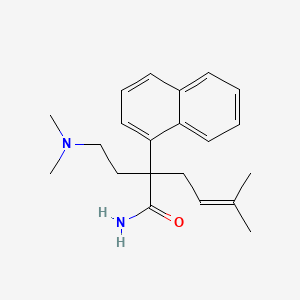
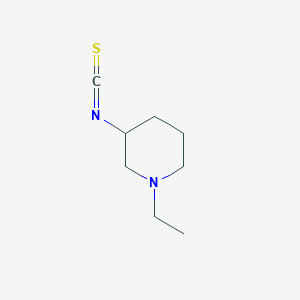
![2-[(Propan-2-yl)oxy]buta-1,3-diene](/img/structure/B14662232.png)
